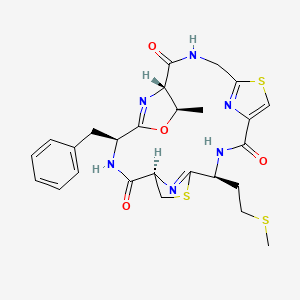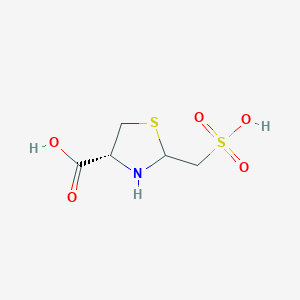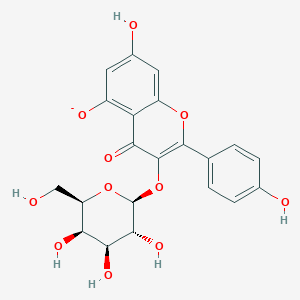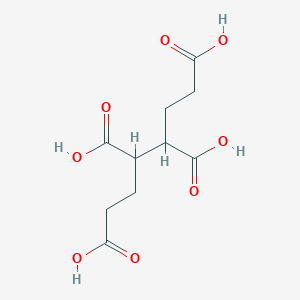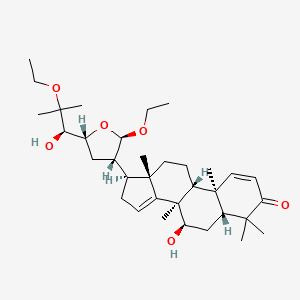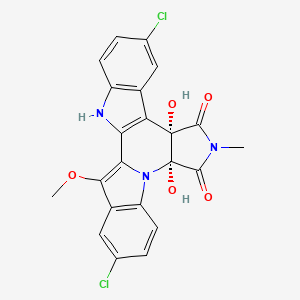
Cladoniamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cladoniamide B is 8a,13-dihydrobenzo[2,3]pyrrolo[3',4':5,6]indolizino[8,7-b]indole-6,8(5aH,7H)-dione which is substituted by chlorines at positions 2 and 10, hydroxy groups at positions 5a and 8a, a methoxy group at position 14, and a methyl group at position 7 (the 5aR,8aS diastereoisomer). It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, an organochlorine compound, a dicarboximide, a tertiary alcohol and a diol.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Gene Cluster and Structure
Cladoniamide B, a bis-indole alkaloid, is derived from Streptomyces uncialis, a lichen-associated actinomycete strain. It features an indenotryptoline structure, which is uncommon among bis-indole alkaloids. The biosynthetic gene cluster for Cladoniamide B has been isolated, sequenced, and annotated, revealing similarities with the gene cluster for BE-54017, a related indenotryptoline product. Both gene clusters encode enzymes essential for constructing an indolocarbazole core and flavin-dependent enzymes involved in forming the indenotryptoline scaffold from indolocarbazole (Ryan, 2011).
Synthetic Approaches
Total synthesis of Cladoniamide G, a derivative with cytotoxic properties against breast cancer cells, has been achieved. Key steps include oxidative dimerization of 3-acetoxy-5-chloroindole and a tandem process for lactam formation and carbamate removal. This synthesis provides insight into the chemical structure and potential therapeutic applications of Cladoniamides (Loosley, Andersen, & Dake, 2013).
Expansion for Drug Discovery
Expanding the biosynthetic pathways of Cladoniamides, including Cladoniamide B, can lead to the generation of novel compounds for drug discovery. By targeting specific genes such as glycosyltransferase, halogenase, and oxidoreductase from related pathways, a variety of new compounds have been synthesized. This approach not only reveals substrate specificities of various enzymes but also sets the stage for future efforts in engineering new catalysts and compounds (Du & Ryan, 2015).
Antimicrobial and Anticancer Potential
Cladoniamides, including Cladoniamide B, have shown potential as antimicrobial and anticancer agents. Cladoniamide G, in particular, has been noted for its cytotoxicity to MCF-7 breast cancer cells in vitro. This highlights the potential of Cladoniamides in developing new treatments for various types of cancers and microbial infections (Williams et al., 2008).
Eigenschaften
Produktname |
Cladoniamide B |
|---|---|
Molekularformel |
C22H15Cl2N3O5 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1 |
InChI-Schlüssel |
BCFVHVKRKHBTGK-YADHBBJMSA-N |
Isomerische SMILES |
CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
Kanonische SMILES |
CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
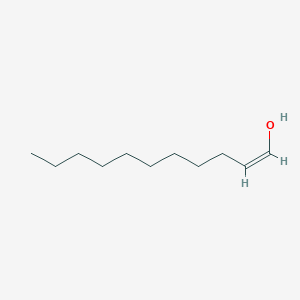
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)
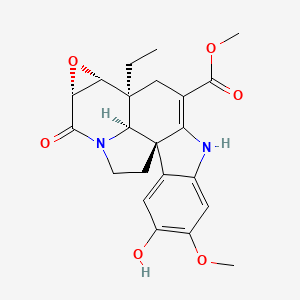
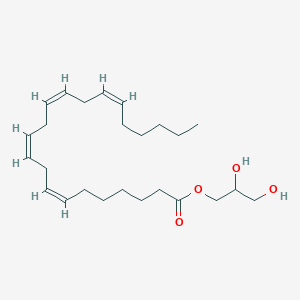
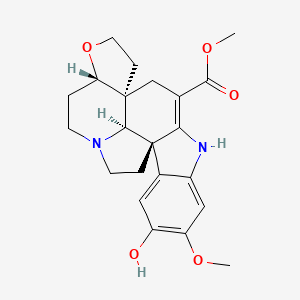
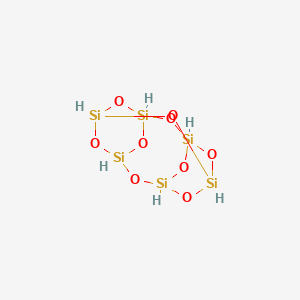
![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
